3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-13-6-8-15(9-7-13)27(24,25)23-10-2-5-16(23)18-21-17(22-26-18)12-3-1-4-14(20)11-12/h1,3-4,6-9,11,16H,2,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNBABZHHCTYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The compound has been shown to possess similar antimicrobial effects due to the presence of the oxadiazole moiety.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak to Moderate |
Antitubercular Activity
In addition to its antimicrobial properties, this compound has shown potential against tuberculosis. A study conducted by Dhumal et al. (2016) found that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively, both in active and dormant states . This suggests that the compound may disrupt mycolic acid synthesis, a crucial component of mycobacterial cell walls.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has also been documented. Compounds with similar structures have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth .
The biological activity of 3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes .
- Molecular Docking Studies : Computational studies have revealed that the compound binds effectively to target proteins associated with bacterial and cancer cell metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and reported significant inhibition against mycobacterial strains.
- Desai et al. (2018) : Focused on the antimicrobial effects of pyridine-based oxadiazoles and found strong activity against Gram-positive bacteria .
- Paruch et al. (2020) : Synthesized various oxadiazole derivatives and evaluated their antibacterial properties, identifying several promising candidates for further research .
Scientific Research Applications
Research indicates that oxadiazole derivatives, including the compound under discussion, interact with various biological targets. The mechanisms of action may include:
- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as epidermal growth factor receptor (EGFR) and Src kinase, crucial in cancer cell proliferation pathways .
- Induction of Apoptosis : Some derivatives have been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
-
Anticancer Properties :
- A study highlighted that oxadiazole derivatives exhibited significant inhibition rates against various cancer cell lines. For instance, certain compounds demonstrated over 90% inhibition against T-47D breast cancer cells.
- The compound's ability to induce apoptosis was supported by assays showing damage to DNA in glioblastoma cell lines .
- Antidiabetic Activity :
Comparative Analysis of Biological Activities
The following table summarizes key findings regarding the biological activities of 3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole compared to other oxadiazole derivatives:
| Activity Type | Compound Tested | % Inhibition / Effect |
|---|---|---|
| Anticancer | T-47D (Breast Cancer) | 90.47% |
| SK-MEL-5 (Melanoma) | 84.32% | |
| Antidiabetic | Drosophila Model | Significant glucose reduction |
| Antimicrobial | Various Bacterial Strains | Variable efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
2.1.1. 3-(4-Chlorophenyl)-5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
This analogue replaces the 3-chlorophenyl group with a 4-chlorophenyl substituent. While both compounds share the sulfonylated pyrrolidine moiety, the positional isomerism of the chlorine atom may alter electronic effects and binding interactions. For instance, the 4-chlorophenyl group could enhance π-π stacking in hydrophobic protein pockets compared to the 3-substituted derivative .
2.1.2. 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole Derivatives Compounds such as 7h–7l () replace the pyrrolidine ring with a piperidine scaffold. For example, 7k (C20H20ClN3O3S2) exhibits a molecular weight of 429 g/mol and a melting point of 131–132°C, comparable to the target compound. However, piperidine derivatives may exhibit reduced metabolic stability due to increased susceptibility to oxidative degradation .
2.1.3. 3-(3-Chlorophenyl)-5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazole This analogue substitutes the sulfonylated pyrrolidine with a methylsulfanylphenyl group. However, the absence of the sulfonyl group may reduce hydrolytic stability, limiting its utility in vivo .
Physicochemical Properties
*Estimated using fragment-based methods.
†Calculated based on structural similarity.
Pharmacokinetic Considerations
The 4-chlorophenylsulfonyl group in the target compound may enhance metabolic stability by resisting cytochrome P450-mediated oxidation compared to methylsulfanyl or thioether derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as chlorophenyl-substituted nitriles and hydroxylamine derivatives. Key steps include sulfonylation of the pyrrolidine moiety and oxadiazole ring formation. Reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) must be tightly controlled to avoid side reactions. Progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Yield optimization often requires iterative adjustments to stoichiometry and catalyst loading (e.g., using triethylamine as a base) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H-NMR : Identifies proton environments, e.g., aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). Coupling constants confirm stereochemistry.
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~463) and detects impurities.
- Elemental Analysis : Confirms C, H, N, S, and Cl composition (±0.3% error tolerance).
Cross-referencing with computational tools (e.g., PubChem data) ensures structural accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles, torsion angles, and intermolecular interactions. For example, the dihedral angle between the oxadiazole and chlorophenyl rings (e.g., ~15–25°) influences π-π stacking. Data refinement using software like SHELX or OLEX2 resolves disorder in sulfonyl or pyrrolidine groups. Crystallography also validates molecular docking poses by comparing experimental and predicted conformations .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin).
- Dose-Response Curves : Establish IC50 values across multiple replicates to distinguish false positives.
- ADME Analysis : Predict bioavailability and metabolic stability (e.g., using SwissADME) to rule out artifacts from poor pharmacokinetics.
- Target Validation : Combine molecular docking (e.g., AutoDock Vina) with enzyme inhibition assays (e.g., kinase activity) to confirm mechanism .
Q. How can computational methods optimize the compound’s pharmacological profile while retaining its core scaffold?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity using descriptors like logP and polar surface area.
- Docking Simulations : Prioritize modifications to the pyrrolidine-sulfonyl group to enhance binding to targets (e.g., EGFR or COX-2).
- Toxicity Prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity from metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
